

Validating Lanicemine's Target Engagement: A Comparative Guide Using EEG Gamma Band Power

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Compound of Interest		
Compound Name:	Lanicemine	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the target engagement of **Lanicemine**, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. We will focus on the use of electroencephalography (EEG) gamma band power as a primary biomarker and compare its performance with alternative methods, supported by experimental data from preclinical and clinical studies.

Introduction to Lanicemine and Target Engagement

Lanicemine (formerly AZD6765) is a small molecule that acts as a non-competitive antagonist of the NMDA receptor.[1] Unlike ketamine, another NMDA receptor antagonist, **Lanicemine** is characterized as a "low-trapping" channel blocker, which is thought to contribute to its different clinical profile, particularly its lower incidence of psychotomimetic side effects.[2][3] Validating that a drug like **Lanicemine** is engaging its intended target—the NMDA receptor in the central nervous system—is a critical step in drug development. This ensures that the observed clinical effects are linked to the drug's mechanism of action.

EEG Gamma Band Power as a Biomarker

Cortical gamma band oscillations (30-80 Hz) are implicated in a range of cognitive functions and are sensitive to the balance of excitation and inhibition in the brain.[4] Antagonism of



NMDA receptors, particularly on inhibitory interneurons, is hypothesized to lead to a disinhibition of pyramidal neurons, resulting in an increase in cortical excitability that can be measured as an increase in gamma band power.[2][5] This makes EEG gamma power a promising translational biomarker for NMDA receptor engagement.

Signaling Pathway and Mechanism of Action

The mechanism by which **Lanicemine** influences gamma band power is initiated by its binding to and blocking of the NMDA receptor channel. This action preferentially affects GABAergic interneurons, leading to a reduction in their inhibitory output onto pyramidal neurons. The resulting disinhibition of pyramidal cells is thought to drive the observed increase in synchronized high-frequency (gamma) oscillations.



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Caption: **Lanicemine**'s antagonism of NMDA receptors on inhibitory interneurons leads to increased EEG gamma power.

Comparative Analysis of Target Engagement Methods

The efficacy of EEG gamma band power as a biomarker for **Lanicemine**'s target engagement can be evaluated by comparing it with other NMDA receptor antagonists, such as ketamine, and by assessing its correlation with behavioral and psychological measures.

Quantitative Data from Clinical Studies

A key study in healthy volunteers directly compared the effects of **Lanicemine** and ketamine on EEG gamma power.[2][6] The results demonstrated that both drugs induced significant increases in gamma-band EEG, suggesting successful target engagement.



Compound	Dose	Change in Relative Gamma-EEG Magnitude (vs. Vehicle)	Psychotomimetic Effects (CADSS Score vs. Vehicle)
Lanicemine	75 mg	Significant increase	Not significantly different
Lanicemine	150 mg	Significant increase, comparable to ketamine	Not significantly different
Ketamine	0.5 mg/kg	Significant increase	Significant increase

Data summarized from Sanacora et al., 2013.[2]

These findings indicate that at doses where **Lanicemine** and ketamine produce comparable increases in gamma-EEG, suggesting similar levels of NMDA receptor occupancy, **Lanicemine** does not produce the significant dissociative effects observed with ketamine.[2] This highlights the utility of EEG gamma power in establishing dose-dependent target engagement and differentiating the pharmacological profiles of NMDA receptor modulators.

Further studies in patients with PTSD have also demonstrated that **Lanicemine** administration leads to a high probability of an increase in resting-gamma power compared to placebo, providing further evidence of target engagement.[7][8]

Experimental Protocols Human EEG Study Protocol

The following is a generalized protocol based on clinical studies evaluating **Lanicemine**'s effect on EEG.[2][9]

- Participant Recruitment: Healthy, non-smoking male volunteers aged 30-45 years are recruited.
- Study Design: A randomized, double-blind, placebo-controlled crossover design is employed. Each participant receives single intravenous (IV) infusions of **Lanicemine** (e.g., 75 mg and



150 mg), ketamine (e.g., 0.5 mg/kg), and placebo, with a washout period of at least 7 days between sessions.

· EEG Recording:

- Continuous EEG is recorded from scalp electrodes placed according to the international 10-20 system.
- A baseline EEG is recorded for a specified period (e.g., 20 minutes) before the 60-minute infusion.
- EEG data is collected throughout the infusion and for several hours post-infusion (e.g., up to 8 hours).

Data Analysis:

- EEG data is segmented into epochs (e.g., 10 seconds).
- A Fast Fourier Transform (FFT) is applied to compute the power spectral density from 1 to
 50 Hz.
- The data is binned into standard frequency bands (delta, theta, alpha, beta, gamma).
- Relative changes in gamma band power (e.g., 32.5 to 48 Hz) are calculated by normalizing post-dose to pre-dose periods.

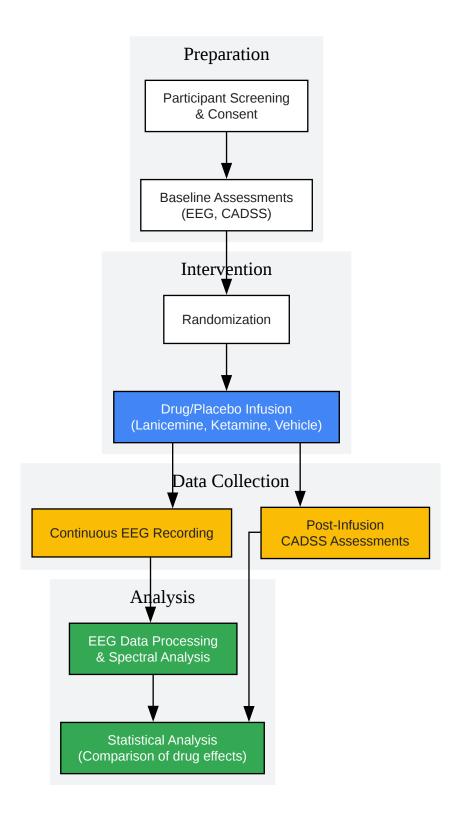
Behavioral Assessment:

Subjective dissociative effects are measured using scales such as the Clinician
 Administered Dissociative States Scale (CADSS) at baseline and various time points post-infusion.

Experimental Workflow

The workflow for a typical clinical study to validate **Lanicemine**'s target engagement using EEG is as follows:





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Caption: Workflow for a clinical trial validating **Lanicemine**'s target engagement using EEG and behavioral measures.



Alternative and Complementary Methods

While EEG gamma power is a robust biomarker, a multi-modal approach to validating target engagement is often beneficial.

- Auditory Steady-State Response (ASSR): This is an EEG-based measure that assesses the
 ability of the cortex to synchronize its activity to an external auditory stimulus, typically at 40
 Hz (in the gamma range).[7] It provides a measure of the integrity of inhibitory interneuron
 synchronization, which is directly relevant to the mechanism of NMDA receptor antagonists.
- Mismatch Negativity (MMN): An event-related potential (ERP) component that is elicited by a
 deviant stimulus in a sequence of standard stimuli. MMN is thought to be dependent on
 NMDA receptor function, and its amplitude can be modulated by NMDA receptor antagonists.
 [10]
- Anxiety-Potentiated Startle (APS): A behavioral measure of hyperarousal and stress
 reactivity that has been shown to be modulated by NMDA receptor antagonists.[8] While not
 a direct measure of target engagement in the brain, it can serve as a functional readout of
 the downstream behavioral effects of NMDA receptor modulation.
- Positron Emission Tomography (PET): PET imaging with a specific radioligand for the NMDA
 receptor could provide a more direct measure of receptor occupancy. However, the
 development of suitable radioligands for the NMDA receptor has been challenging.

Conclusion

EEG gamma band power serves as a valuable and translational biomarker for validating the target engagement of **Lanicemine**. It has been successfully used to demonstrate dose-dependent effects on cortical activity and to differentiate **Lanicemine**'s profile from that of ketamine. The increase in gamma power is consistent with the hypothesized mechanism of action of NMDA receptor antagonists. For a comprehensive validation of target engagement, it is recommended to use EEG gamma power in conjunction with other neurophysiological and behavioral measures. This multi-modal approach provides a more complete picture of a drug's pharmacological effects and its potential clinical utility.



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